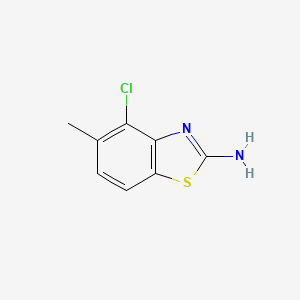

4-Chloro-5-methyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-chloro-5-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQWOGYRSVPWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure

-

Reagent Mixing :

A mixture of 4-chloro-5-methylaniline (1 eq), KSCN (1.2 eq), and bromine (1 eq) in 1,4-dioxane is prepared. -

Microwave Conditions :

The reaction is irradiated at 70°C for 60 minutes under controlled pressure. -

Purification :

The product is isolated via vacuum filtration and washed with cold methanol.

Advantages Over Conventional Methods

-

Time Efficiency : Reaction completion in 1 hour vs. 6–8 hours under reflux.

-

Yield Improvement : Yields increase from 75% to 85–90% due to uniform heating.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–8 hours | 1 hour |

| Yield | 64–75% | 85–90% |

| Energy Consumption | High | Low |

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

Palladium catalysts (e.g., Pd(OAc)₂) enable the cyclization of 2-bromophenylthioureas at milder temperatures (80°C). This method avoids bromine use, reducing toxicity.

One-Pot Multicomponent Reactions

Recent advances involve one-pot synthesis from 4-chloro-5-methylaniline, carbon disulfide (CS₂), and methyl iodide (CH₃I) in alkaline media.

Table 3: Comparative Analysis of Alternative Methods

| Method | Catalyst/Solvent | Yield | Drawbacks |

|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂, DMF | 70–78% | High catalyst cost |

| One-Pot Multicomponent | S₈, NaOH/EtOH | 60–68% | Longer reaction time |

Industrial-Scale Production Considerations

For large-scale synthesis, the microwave-assisted method is preferred due to its scalability and reduced waste. Key industrial optimizations include:

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or secondary amines.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Corresponding amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of benzothiazole, including 4-chloro-5-methyl-1,3-benzothiazol-2-amine, demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, chlorinated and fluorinated derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells. For example, derivatives synthesized with benzothiazole moieties have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has also been explored. Compounds like this compound have been linked to reduced levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Optical Materials

Benzothiazole derivatives are being investigated for their optical properties, making them suitable candidates for applications in photonic devices. Their ability to absorb and emit light efficiently can be harnessed in the development of sensors and light-emitting diodes (LEDs) .

Polymer Chemistry

In polymer science, benzothiazole compounds are used as additives to enhance the thermal and mechanical properties of polymers. The incorporation of such compounds can improve the durability and performance of materials used in various industrial applications .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 25 | Antibacterial |

| Compound B | Escherichia coli | 30 | Antibacterial |

| Compound C | Candida albicans | 32 | Antifungal |

Table 2: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Compound D | HeLa | 15 | Cytotoxic |

| Compound E | MCF-7 | 10 | Cytotoxic |

| Compound F | A549 | 20 | Cytotoxic |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to non-halogenated counterparts. This highlights the importance of structural modifications in optimizing antimicrobial properties .

Case Study 2: Anticancer Potential

In a recent investigation, a series of benzothiazole derivatives were tested for their anticancer activity against breast cancer cell lines. The study reported that certain derivatives induced significant apoptosis through the mitochondrial pathway, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzothiazole derivatives are highly sensitive to substituent positioning and electronic effects. Below is a comparative analysis of 4-chloro-5-methyl-1,3-benzothiazol-2-amine with analogous compounds:

Substituent Positioning and Molecular Properties

Physicochemical Data

- Spectroscopy : Compounds like CBK277775 (derived from this compound) are characterized by ¹H NMR (δ 2.42 ppm for CH₃, δ 7.25–8.10 ppm for aromatic protons) and LC-MS (m/z 198.67 [M+H]⁺) .

- Melting Points : While specific data for the target compound is unavailable, analogs such as 2-methyl-1,3-benzothiazol-5-amine are reported as solids with melting points >150°C .

Key Research Findings

Substituent Effects on Binding Affinity : In PDE-10-A studies, 4-chloro-1,3-benzothiazol-2-amine (without the methyl group) demonstrated a desolvation penalty of -6.66 kcal/mol, whereas methyl-substituted derivatives may exhibit improved stacking interactions due to enhanced hydrophobic effects .

Synthetic Utility : this compound is a versatile precursor for introducing nitrothiophene moieties, as seen in CBK277775, which showed IC₅₀ values <10 µM in proteasome inhibition assays .

Regiochemical Influence : The position of the amine group (C2 vs. C5) significantly alters electronic properties. For example, 2-methyl-1,3-benzothiazol-5-amine exhibits stronger fluorescence than its C2-amine counterparts, enabling applications in optoelectronics .

Biological Activity

4-Chloro-5-methyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and anticancer activities. The compound's mechanisms of action and potential therapeutic applications will also be discussed.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of chlorine and methyl groups enhances its biological activity by affecting its interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound.

The compound appears to exert its antimicrobial effects through several mechanisms:

- Inhibition of Cell Wall Synthesis : Similar to other benzothiazole derivatives, it may inhibit enzymes involved in cell wall biosynthesis in bacteria such as Mycobacterium tuberculosis .

- Disruption of Membrane Integrity : It has been shown to disrupt the integrity of bacterial membranes, leading to cell lysis .

Case Studies and Research Findings

- Antibacterial Activity :

- In a study assessing various benzothiazole derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported as low as 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

- Antifungal Activity :

- The compound was also evaluated for antifungal properties and showed effectiveness against several fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Research into the anticancer properties of this compound has yielded promising results.

The compound may induce cytotoxicity in cancer cells through:

- Apoptosis Induction : It has been observed to activate apoptotic pathways in various cancer cell lines .

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest in the G2/M phase, preventing cancer cell proliferation .

Case Studies

- Cytotoxicity Assays : In vitro studies have shown that at concentrations above 10 µg/mL, the compound significantly reduces viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Selectivity : Importantly, its cytotoxic effects were more pronounced in cancer cells compared to non-cancerous cells, suggesting a degree of selectivity that is desirable for therapeutic agents .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8 | Effective against Gram-positive bacteria |

| Enterococcus faecalis | 8 | Significant against nosocomial pathogens | |

| Antifungal | Various fungal strains | Not specified | Broad-spectrum activity |

| Anticancer | MCF-7 (breast), HeLa (cervical) | >10 | Induces apoptosis; selective toxicity |

Q & A

Q. What are the established synthetic routes for 4-chloro-5-methyl-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

The synthesis of benzothiazole derivatives typically involves cyclization of substituted anilines with thiocyanate reagents. For example, 6-methyl-1,3-benzothiazol-2-amine is synthesized via bromination of 4-methylaniline in the presence of potassium thiocyanate and glacial acetic acid, followed by neutralization and recrystallization . Adapting this method, the introduction of chlorine at the 4-position may require chlorination agents (e.g., Cl2 or SOCl2) under controlled conditions. Key factors include:

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identify amine (–NH2, ~3140 cm<sup>−1</sup>) and C–Cl (693 cm<sup>−1</sup>) stretches .

- <sup>1</sup>H NMR : Aromatic protons appear as multiplet signals (δ 6.46–8.2 ppm), while –NH2 groups resonate as broad singlets (~4.21 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 213.06 for C8H7ClN2S) and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

- Antimicrobial assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

- Data interpretation : Compare IC50 values with positive controls (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. How can synthesis of this compound be optimized to improve yield and scalability?

- Reagent selection : Replace Br2 with safer chlorination agents (e.g., N-chlorosuccinimide) to reduce side products .

- Catalysis : Use triethylamine to accelerate cyclization, as demonstrated in azetidin-2-one syntheses .

- Process optimization : Employ Design of Experiments (DoE) to model variables (temperature, stoichiometry) and predict optimal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch variability : Verify compound purity via HPLC (>95%) and assess degradation products (e.g., hydrolysis of –Cl group) .

- Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity tests) to minimize interference .

- Computational validation : Use molecular docking to confirm target binding (e.g., DNA topoisomerase II for anticancer activity) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., –NO2) at the 5-position to improve membrane permeability .

- Bioisosteric replacement : Replace –Cl with –CF3 to enhance metabolic stability while retaining steric bulk .

- In silico screening : Perform QSAR modeling to prioritize derivatives with predicted low toxicity (e.g., ADMET profiles) .

Q. What advanced analytical methods validate the compound’s stability under physiological conditions?

- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for solid formulations) .

- X-ray crystallography : Resolve crystal structure to identify hydrogen-bonding networks affecting solubility .

Q. How can researchers leverage computational tools to predict synthetic pathways?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states .

- Retrosynthesis software : Tools like Chematica propose routes using commercially available precursors (e.g., 4-chloro-5-methylaniline) .

- Machine learning : Train models on existing benzothiazole syntheses to predict optimal catalysts and solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.